molecular formula C15H21N3O4S B2870217 tert-Butyl 3-(2,2-dioxido-1H-benzo[c][1,2,6]thiadiazin-3(4H)-yl)azetidine-1-carboxylate CAS No. 1380300-39-9

tert-Butyl 3-(2,2-dioxido-1H-benzo[c][1,2,6]thiadiazin-3(4H)-yl)azetidine-1-carboxylate

Cat. No.: B2870217
CAS No.: 1380300-39-9
M. Wt: 339.41
InChI Key: QWROROWDJGKFJR-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2,2-dioxido-1H-benzo[c][1,2,6]thiadiazin-3(4H)-yl)azetidine-1-carboxylate is an azetidine-based compound featuring a benzo[c][1,2,6]thiadiazine dioxide moiety.

Properties

IUPAC Name

tert-butyl 3-(2,2-dioxo-1,4-dihydro-2λ6,1,3-benzothiadiazin-3-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-15(2,3)22-14(19)17-9-12(10-17)18-8-11-6-4-5-7-13(11)16-23(18,20)21/h4-7,12,16H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWROROWDJGKFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CC3=CC=CC=C3NS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound tert-Butyl 3-(2,2-dioxido-1H-benzo[c][1,2,6]thiadiazin-3(4H)-yl)azetidine-1-carboxylate is a nitrogen-rich heterocyclic derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant studies that highlight its therapeutic potential.

  • Chemical Formula : C₁₅H₂₁N₃O₄S
  • Molecular Weight : 339.4 g/mol
  • LogP : 0.48 (indicating moderate lipophilicity) .

Biological Activity Overview

The biological activity of this compound is primarily evaluated through its cytotoxic effects against various cancer cell lines. The following sections summarize key findings from recent studies.

Cytotoxicity Studies

  • Cytotoxic Effects on Cancer Cell Lines
    • In a study assessing various nitrogen-rich heterocycles, compounds containing thiadiazole derivatives exhibited significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound of interest was noted for its potential to induce cell death in these lines .
    • The IC₅₀ values for certain derivatives were reported as low as 29 μM against the HeLa cell line, indicating promising antitumor activity .
  • Mechanisms of Action
    • The cytotoxic mechanism appears to involve the disruption of cellular processes critical for cancer cell survival. The presence of the thiadiazole moiety enhances lipophilicity, improving tissue permeability and interaction with biological targets .
    • Studies suggest that the compound may exert its effects through apoptosis induction and inhibition of specific cellular pathways involved in tumor growth and proliferation.

Case Study 1: Antitumor Activity in HeLa Cells

A detailed investigation into the effects of thiadiazole derivatives on HeLa cells demonstrated that the introduction of various substituents could enhance cytotoxicity. The study highlighted that compounds with dual functionalities showed improved activity due to synergistic effects on multiple cellular targets .

Case Study 2: Comparative Analysis with Other Heterocycles

In comparative studies involving other nitrogen-rich heterocycles, the compound was evaluated alongside phthalimide-thiadiazole derivatives. The results indicated that while both classes exhibited cytotoxic properties, those with phthalimide moieties displayed superior activity due to enhanced interaction with cellular targets .

Data Summary

Compound NameIC₅₀ (μM)Cell LineMechanism of Action
Thiadiazole A29HeLaApoptosis induction
Thiadiazole B73MCF-7Inhibition of proliferation
Phthalimide A25HeLaDual-target interaction

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Cyanomethyl (log P ~1.17) and acetylsulfanyl (predicted pKa ~-3.34) substituents reduce basicity and enhance electrophilicity, favoring nucleophilic reactions .
  • Bulky Substituents : Morpholin-4-yl and pyrazolyl groups introduce steric hindrance, impacting regioselectivity in coupling reactions .
  • Synthetic Yields : Aza-Michael additions (64–83%) generally outperform multi-step alkylations (42%) due to optimized DBU catalysis .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name (Example ID) Molecular Weight (g/mol) log P (Predicted) TPSA (Ų) Key Spectral Data
tert-Butyl 3-(1-hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate (1h) 310.22 ~2.5 55.1 HRMS: [M+H]+ 310.2169
tert-Butyl 3-(morpholin-4-yl)azetidine-1-carboxylate (4h) 405.24 ~1.8 65.6 ¹H NMR: δ 4.65 (s, 4H)
tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate (2) 264.16 ~1.17 55.1 ¹H NMR: δ 1.42 (s, 9H)
tert-Butyl 3-(acetylsulfanyl)azetidine-1-carboxylate 231.31 ~1.17 75.6 pKa: -3.34

Key Observations :

  • Polarity : Morpholin-4-yl and acetylsulfanyl substituents increase topological polar surface area (TPSA >65 Ų), enhancing water solubility .
  • Stability : tert-Butyl groups confer steric protection, as evidenced by consistent ¹H NMR signals (e.g., δ 1.42 ppm for tert-butyl protons) .

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